N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide
Overview
Description
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, is a compound that combines the structural features of benzenesulfonamide and benzimidazole. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to inhibit receptor tyrosine kinases
Mode of Action
Benzimidazole derivatives are known to interact with their targets and cause changes that can inhibit the function of the target . The specific interactions and changes caused by N-(1H-benzimidazol-2-yl)benzenesulfonamide require further investigation.
Biochemical Pathways
It is known that benzimidazole derivatives can modulate the polymerization of tubulin , which is a critical component of the cell’s cytoskeleton
Result of Action
The inhibition of receptor tyrosine kinases and the modulation of tubulin polymerization suggest that the compound could have significant effects on cell signaling and structure
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes and proteins . For instance, it has been shown to have potential antiparasitic and antioxidant activity
Cellular Effects
N-(1H-benzimidazol-2-yl)benzenesulfonamide may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, typically involves the reaction of benzenesulfonyl chloride with 2-aminobenzimidazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound, can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of glaucoma and other conditions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the benzimidazole moiety, making it less versatile in terms of chemical reactivity and biological activity.
Benzimidazole: Does not contain the sulfonamide group, limiting its applications in enzyme inhibition and other biological processes.
Sulfanilamide: Another sulfonamide compound, but with a simpler structure and different reactivity profile.
Uniqueness
N-(1H-benzo[d]imidazol-2-yl)benzenesulfonamide, is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual functionality makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-19(18,10-6-2-1-3-7-10)16-13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSNJOBQYYGDNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156671 | |
Record name | Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13068-57-0 | |
Record name | Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013068570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, N-1H-benzimidazol-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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